2-(3-Chloro-5-nitrophenyl)ethanol
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Overview
Description
2-(3-Chloro-5-nitrophenyl)ethanol is an organic compound characterized by the presence of a chloro and nitro group attached to a benzene ring, with an ethanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-nitrophenyl)ethanol typically involves the nitration of 3-chlorophenylethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: 3-Chloro-5-nitrobenzaldehyde or 3-Chloro-5-nitrobenzoic acid.
Reduction: 2-(3-Chloro-5-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-nitrophenyl)ethanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-nitrophenyl)ethanol: Similar structure but with the nitro group at the 4-position.
2-(3-Bromo-5-nitrophenyl)ethanol: Contains a bromo group instead of a chloro group.
2-(3-Chloro-5-nitrophenyl)acetic acid: Similar structure with an acetic acid group instead of an ethanol group.
Uniqueness
2-(3-Chloro-5-nitrophenyl)ethanol is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(3-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-7-3-6(1-2-11)4-8(5-7)10(12)13/h3-5,11H,1-2H2 |
InChI Key |
ZCHJNXSZAHDNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CCO |
Origin of Product |
United States |
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